

MPI-0479605 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: MPI-0479605

Cat. No.: B15604637

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Application Notes and Protocols for MPI-0479605

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and highly selective, ATP-competitive inhibitor of monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).^{[1][2][3][4]} The SAC ensures proper chromosome segregation during mitosis, and its disruption can lead to aneuploidy and cell death, making Mps1 a compelling target in oncology.^{[5][6]} **MPI-0479605** has an IC₅₀ value of 1.8 nM for Mps1 and demonstrates significant selectivity over a broad panel of other kinases.^{[1][4]} Inhibition of Mps1 by **MPI-0479605** results in aberrant mitotic progression, leading to chromosome missegregation, G2/M cell cycle arrest, and ultimately, mitotic catastrophe or apoptosis.^{[1][3][5]} These application notes provide detailed information on the solubility of **MPI-0479605** and protocols for its use in common experimental settings.

Data Presentation

Solubility of MPI-0479605

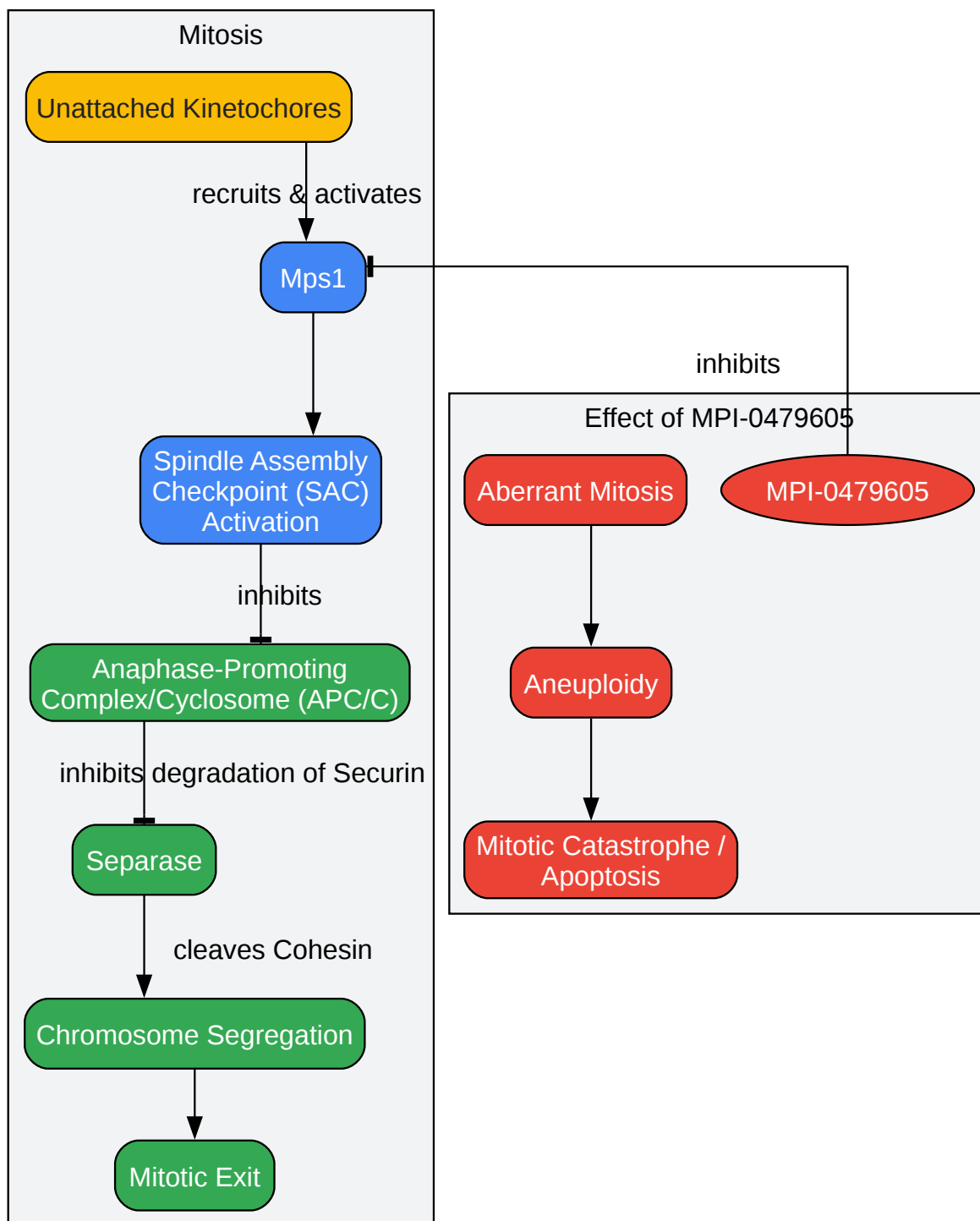
The solubility of **MPI-0479605** can vary between different sources and may be influenced by factors such as the purity of the compound, the quality of the solvent, and the use of physical methods to aid dissolution. It is recommended to use fresh, anhydrous solvents, particularly for

DMSO, as it is hygroscopic.[2][3] Warming and sonication can also facilitate the dissolution process.[7]

Solvent	Reported Solubility Range	Concentration (mM)	Notes	Citations
DMSO	1 - 62 mg/mL	2.45 - 152.14 mM	Sparingly soluble to soluble. Solubility can be impacted by water content in DMSO. Use of fresh DMSO, sonication, and warming is recommended.	[1] [2] [3] [7] [8] [9] [10]
Ethanol	2 mg/mL	~4.9 mM	Heating is recommended to aid dissolution.	[3] [10]
Methanol	0.1 - 1 mg/mL	0.25 - 2.45 mM	Slightly soluble.	[1] [9]
Water	0.1 - 1 mg/mL (or Insoluble)	0.25 - 2.45 mM	Slightly soluble to insoluble. To prepare aqueous solutions, it is advised to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.	[1] [3] [9] [11]

Signaling Pathway

MPI-0479605 targets the Mps1 kinase, a key component of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.



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Caption: Mps1 inhibition by **MPI-0479605** disrupts the spindle assembly checkpoint.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **MPI-0479605** for use in various assays.

Materials:

- **MPI-0479605** (crystalline solid)[1]
- Anhydrous, high-quality DMSO[2][3]
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Optional: Sonicator or water bath at 37°C[7]

Protocol:

- Allow the vial of **MPI-0479605** to equilibrate to room temperature before opening.
- Weigh the desired amount of **MPI-0479605** powder in a sterile tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex the solution thoroughly to dissolve the compound.
- If complete dissolution is not achieved, sonicate the tube for a few minutes or warm it at 37°C until the solution is clear.[7]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability.[2][10]

In Vitro Mps1 Kinase Assay

Objective: To determine the inhibitory activity of **MPI-0479605** on Mps1 kinase.

Materials:

- Recombinant full-length Mps1 enzyme[3][10]
- Myelin basic protein (MBP) as a substrate[3][10]
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[3][10]
- ATP (at a concentration of 2x K_m)[3][10]
- [γ -³³P]ATP[3][10]
- **MPI-0479605** serial dilutions
- 3% Phosphoric acid[10]
- P81 filter plates[10]
- Scintillation counter[10]

Protocol:

- Prepare serial dilutions of **MPI-0479605** in DMSO.
- In a reaction plate, incubate 25 ng of recombinant Mps1 enzyme with the **MPI-0479605** dilutions (or DMSO as a vehicle control) in the kinase reaction buffer containing 5 μ M MBP.[3][10]
- Initiate the kinase reaction by adding 40 μ M ATP mixed with 1 μ Ci [γ -³³P]ATP.[3][10]
- Incubate the reaction at room temperature for 45 minutes.[3][10]
- Terminate the reaction by adding 3% phosphoric acid.[10]
- Transfer the reaction mixture to a P81 filter plate and wash with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.[10]

- Measure the amount of ^{33}P radioactivity incorporated into the MBP substrate using a scintillation counter.[10]
- Calculate the percentage of Mps1 inhibition for each **MPI-0479605** concentration and determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of **MPI-0479605** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HCT116, HeLa)[1]
- Complete cell culture medium
- 96-well plates
- **MPI-0479605** stock solution
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]
- Luminometer

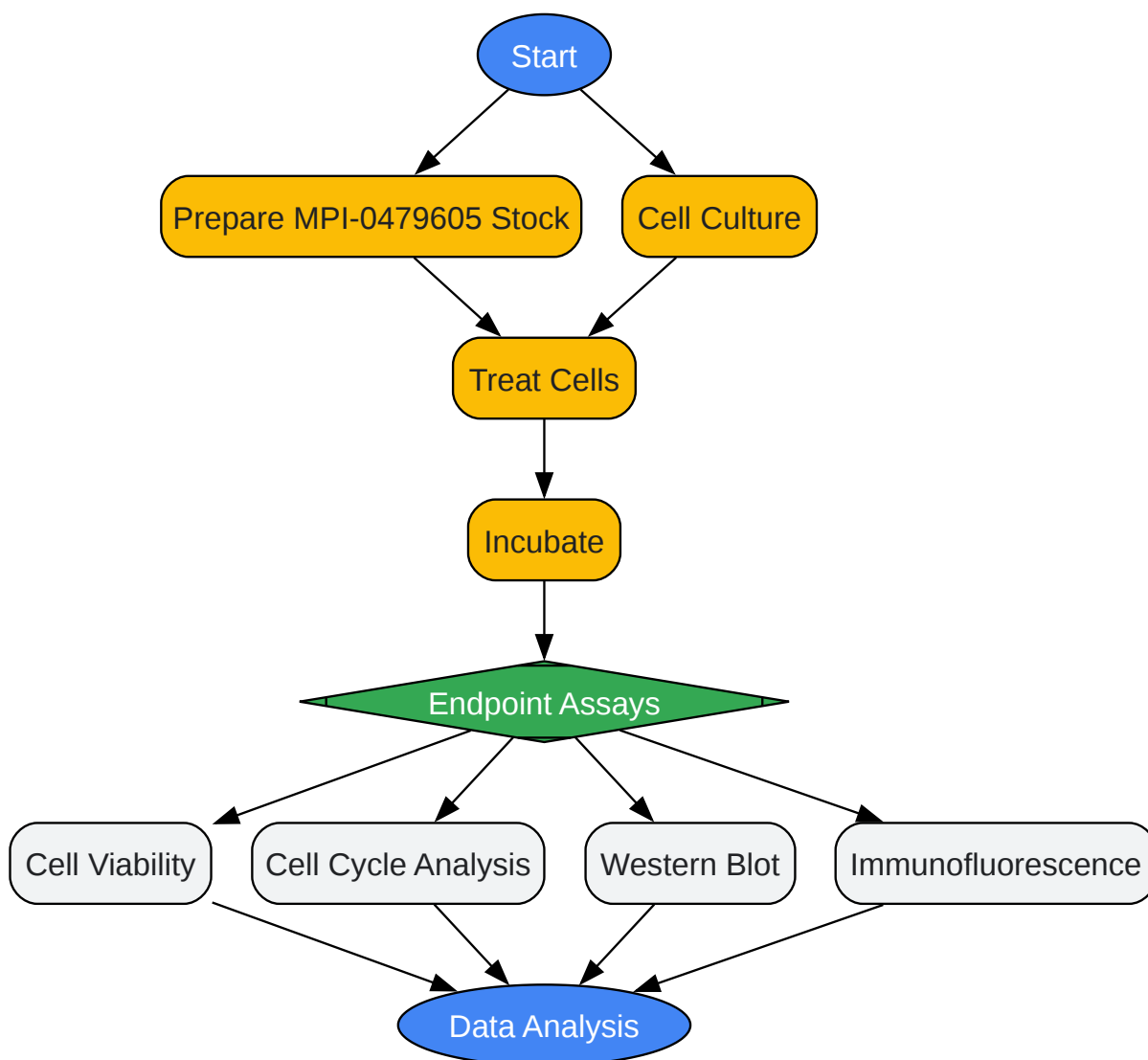
Protocol:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **MPI-0479605** in a complete culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **MPI-0479605**. Include a DMSO vehicle control.
- Incubate the cells for a specified period (e.g., 3 or 7 days).[10]
- At the end of the incubation period, add the CellTiter-Glo® reagent according to the manufacturer's instructions.

- Measure the luminescence using a plate reader.
- Normalize the results to the DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of **MPI-0479605**.



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